6-Methylpiperidin-3-one hydrochloride
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Overview
Description
6-Methylpiperidin-3-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 6-Methylpiperidin-3-one hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-methylpiperidin-3-one with hydrochloric acid can yield the hydrochloride salt . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Methylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methylpiperidin-3-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylpiperidin-3-one hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Methylpiperidin-3-one hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the methyl and ketone groups.
4-Methylpiperidine: Similar structure but with the methyl group at a different position.
Properties
IUPAC Name |
6-methylpiperidin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-2-3-6(8)4-7-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFMRQAUOAAUHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.